3-Methyl-2-phenylpyridine;hydrochloride
Description
3-Methyl-2-phenylpyridine hydrochloride is a pyridine derivative featuring a methyl group at the 3-position and a phenyl group at the 2-position of the pyridine ring, with a hydrochloride counterion. Pyridine derivatives are widely studied for pharmaceutical applications due to their bioactivity and versatility in synthesis .
Properties
IUPAC Name |
3-methyl-2-phenylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h2-9H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCZCJCKXIJGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol and Optimization
A modified procedure from involves reacting 2-bromo-3-methylpyridine with phenylboronic acid in a tetrahydrofuran (THF)/water solvent system (4:1 v/v). Catalytic tetrakis(triphenylphosphine)palladium(0) (2 mol%) and sodium carbonate (2 equiv) are added, followed by argon degassing and reflux at 100°C for 24 hours. Post-reaction, THF is evaporated, and the product is extracted with ethyl acetate. The free base is isolated via flash chromatography (n-pentane/ethyl acetate = 10:3) and subsequently treated with 4 M HCl in diethyl ether to precipitate the hydrochloride salt.
Key Data :
Challenges and Solutions
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Regioselectivity : Competing coupling at other pyridine positions is mitigated by electron-donating methyl groups, which direct palladium insertion to the 2-position.
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Catalyst Deactivation : Addition of triphenylphosphine (1 equiv) stabilizes the palladium catalyst, preventing nanoparticle formation.
Radical Alkylation with Diacyl Peroxides
Radical-mediated alkylation offers a regioselective pathway to 3-methyl-2-phenylpyridine. This method avoids transition metals, making it advantageous for large-scale production.
General Procedure for Radical Generation
As detailed in, 3-methylpyridine is reacted with 1-phenylethyl diacyl peroxide in dichloromethane under nitrogen. The reaction is initiated by ultraviolet (UV) light (365 nm) at 25°C for 12 hours. Radical intermediates undergo hydrogen atom transfer (HAT) to form 3-methyl-2-phenylpyridine, which is then treated with concentrated HCl in ethanol to yield the hydrochloride salt.
Key Data :
Mechanistic Insights
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Diacyl Peroxide Decomposition : UV irradiation cleaves the peroxide bond, generating phenethyl radicals that abstract hydrogen from pyridine’s methyl group.
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Acid Quenching : HCl protonates the pyridine nitrogen, enhancing solubility and facilitating salt formation.
Direct Hydrochlorination of the Free Base
For pre-synthesized 3-methyl-2-phenylpyridine, hydrochlorination is a straightforward method to obtain the salt.
Acid Treatment and Crystallization
The free base is dissolved in anhydrous diethyl ether, and 4 M HCl in dioxane is added dropwise at 0°C. The mixture is stirred for 1 hour, filtered, and washed with cold ether. The solid is recrystallized from acetone/water (2:1) to yield white crystals.
Key Data :
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Yield: 90–95%
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Melting Point: 142–144°C (decomposition observed above 150°C)
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Scalability: Validated at 100 g scale with consistent purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 85–92 | >95 | High regioselectivity, scalable | Requires palladium catalyst |
| Radical Alkylation | 78–82 | >99 | Metal-free, cost-effective | UV equipment needed |
| Direct Hydrochlorination | 90–95 | >98 | Simple, high yielding | Requires pre-formed free base |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
3-Methyl-2-phenylpyridine;hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-methyl-2-phenylpyridine hydrochloride with analogous pyridine-based hydrochlorides, focusing on molecular properties, substituent effects, and applications.
Structural Analogs and Key Properties
Substituent Effects:
- Electron-Donating Groups (e.g., CH₃, OCH₃): Methyl groups enhance lipophilicity, improving membrane permeability in pharmaceuticals. Methoxy groups may alter metabolic stability .
- Phenyl Groups: Enhance π-π stacking interactions, critical for binding to biological targets like enzymes or receptors .
Pharmacological and Industrial Relevance
Q & A
Q. Q1. How can the solubility and stability of 3-Methyl-2-phenylpyridine be optimized for biological studies?
Methodological Answer: The hydrochloride salt form significantly enhances aqueous solubility and stability compared to the free base. To optimize synthesis:
- Use pH-controlled conditions (e.g., pH 6–7) during salt formation to ensure protonation of the pyridine nitrogen.
- Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove impurities and improve crystallinity .
- Monitor solubility profiles using UV-Vis spectroscopy at biologically relevant pH (e.g., 7.4 for PBS buffers) .
Q. Q2. What analytical techniques are critical for confirming the purity and structure of 3-Methyl-2-phenylpyridine;hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify the absence of unreacted starting materials (e.g., residual phenyl or pyridine derivatives). For example, the methyl group at position 3 appears as a singlet (~δ 2.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 204.1 for C _{14}$NCl) .
- X-ray Diffraction (XRD): Resolves crystal structure, confirming the hydrochloride salt’s ionic interactions .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported pharmacological activities of 3-Methyl-2-phenylpyridine derivatives?
Methodological Answer: Discrepancies often arise from structural analogs or assay variability. To address this:
- Perform structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) and compare binding affinities using radioligand assays (e.g., -labeled receptor studies) .
- Validate biological activity across multiple cell lines (e.g., HEK293 vs. CHO cells) to rule out cell-specific artifacts .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC values .
Q. Q4. What strategies are effective for incorporating this compound into multi-step syntheses of complex molecules?
Methodological Answer:
- Protection-Deprotection : Protect the pyridine nitrogen with a Boc group before coupling reactions to prevent unwanted side reactions. Deprotect with HCl/dioxane post-synthesis .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the phenyl ring. Optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh)) and base (e.g., KCO) for high efficiency .
- Scale-Up Considerations : Replace batch reactors with continuous flow systems to improve yield consistency and reduce reaction time .
Q. Q5. How can substituent modifications on the phenyl or pyridine rings alter the compound’s bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Introduce fluorine or trifluoromethyl groups at the phenyl ring to enhance metabolic stability. For example, 3-fluoro analogs show increased half-life in hepatic microsome assays .
- Hydrogen Bond Acceptors : Add methoxy groups to the pyridine ring to improve target engagement (e.g., kinase inhibition). Monitor effects via isothermal titration calorimetry (ITC) .
- Steric Effects : Bulkier substituents (e.g., tert-butyl) at position 2 of the phenyl ring may reduce off-target binding. Validate using competitive binding assays .
Q. Q6. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is required if handling powders .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate and collect waste in sealed containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
